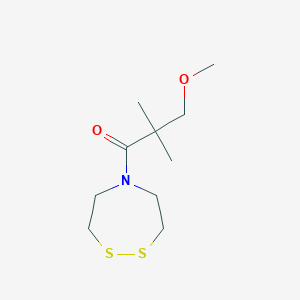
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of organic compounds known as thiazepanes. It is also known as DZP, and it is a type of psychoactive drug that has been used in scientific research to study its effects on the central nervous system.
作用機序
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory receptor in the brain. It enhances the effects of GABA, which is a neurotransmitter that reduces the activity of neurons in the brain. This leads to a decrease in anxiety and an increase in relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one include a decrease in anxiety, an increase in relaxation, and sedation. It has also been found to have anticonvulsant and muscle relaxant properties. It has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the treatment of anxiety disorders and insomnia.
実験室実験の利点と制限
The advantages of using 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one in lab experiments include its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has a low potential for abuse and dependence, which makes it a safer alternative to other psychoactive drugs. However, its limitations include its limited availability and high cost, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the study of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one. These include:
1. Further studies on its mechanism of action to better understand its effects on the central nervous system.
2. Investigation of its potential as a treatment for other conditions such as depression and post-traumatic stress disorder.
3. Development of new synthesis methods to increase its availability and reduce its cost.
4. Exploration of its potential as a therapeutic agent for other neurological disorders such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It has anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, and it has a low potential for abuse and dependence. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for other neurological disorders.
合成法
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one involves the reaction between 1,2,5-thiadiazepane-5-thione and 3-methoxy-2,2-dimethylpropan-1-one in the presence of a suitable catalyst. The reaction occurs through a nucleophilic substitution mechanism, and the product is obtained as a white crystalline solid.
科学的研究の応用
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic and sedative properties, which make it useful in the treatment of anxiety disorders and insomnia. It has also been studied for its potential as an anticonvulsant and muscle relaxant.
特性
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-10(2,8-13-3)9(12)11-4-6-14-15-7-5-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKLWOHYUDARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)N1CCSSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)
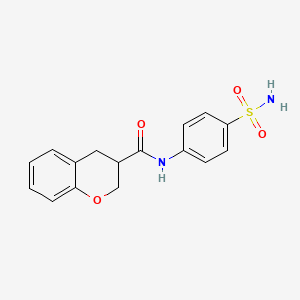
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2799138.png)
![6-Bromo-5-chloro-1H-benzo[d]imidazole](/img/structure/B2799140.png)
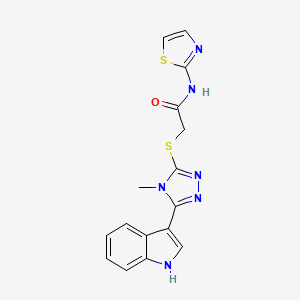
![methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B2799142.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2799143.png)
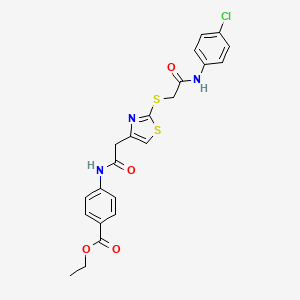
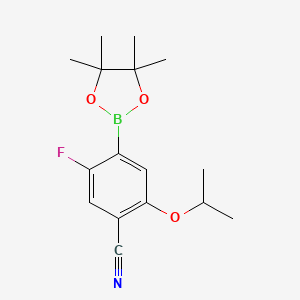
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2799152.png)
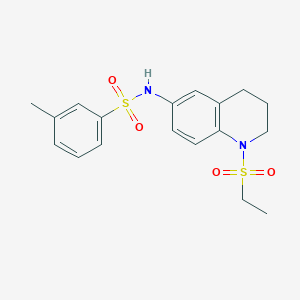
![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2799155.png)
